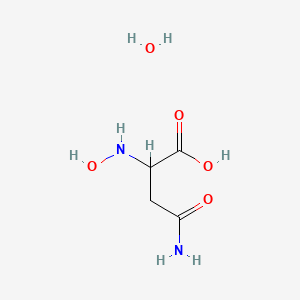
4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxyamino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate typically involves multi-step chemical reactions. One common method includes the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is often purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully reduced amino compounds.
Scientific Research Applications
4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-oxobutanoic acid: Lacks the hydroxyamino group, making it less versatile in certain reactions.
2-Hydroxy-4-aminobutanoic acid: Similar structure but different functional group arrangement, leading to distinct chemical properties.
Uniqueness
4-Amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate stands out due to its dual functional groups, which provide a unique combination of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
141215-28-3 |
|---|---|
Molecular Formula |
C4H10N2O5 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
4-amino-2-(hydroxyamino)-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O4.H2O/c5-3(7)1-2(6-10)4(8)9;/h2,6,10H,1H2,(H2,5,7)(H,8,9);1H2 |
InChI Key |
OKZKCAXFIHOBRK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NO)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


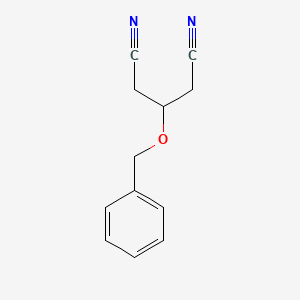
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
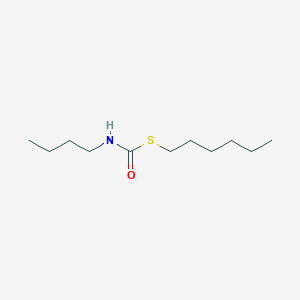
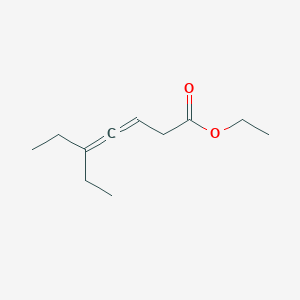
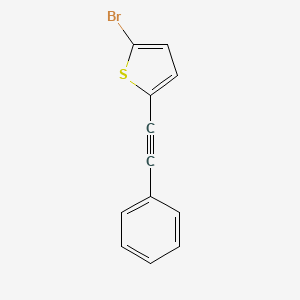
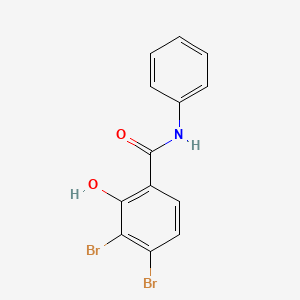
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
